molecular formula C9H12N2O3S B403018 Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate CAS No. 438531-05-6

Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate

Cat. No. B403018
CAS RN: 438531-05-6
M. Wt: 228.27g/mol
InChI Key: TYAIJSWXQLXFRO-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate (ECMC) is a synthetic compound that has found a range of applications in scientific research. ECMC is a member of the thiophene family of compounds and is a derivative of 3-methylthiophene, which is a heterocyclic aromatic compound. ECMC has been studied extensively for its potential as a therapeutic agent and for its use in a variety of laboratory experiments.

Scientific Research Applications

Antimicrobial Agents

Thiophene derivatives have been recognized for their antimicrobial properties. Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate can be utilized in the synthesis of compounds that show inhibitory effects against various microorganisms. For instance, certain thiophene compounds have demonstrated greater inhibitory effects against organisms like B. subtilis, E. coli, P. vulgaris, and S. aureus .

Anti-inflammatory and Analgesic Applications

The compound’s structure is conducive to the synthesis of anti-inflammatory and analgesic agents. By incorporating the thiophene moiety into drug design, researchers can develop new medications that target inflammation pathways and pain receptors, potentially leading to more effective treatments for chronic inflammatory diseases .

Anticancer Research

Thiophene derivatives are also explored for their potential anticancer activities. Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate could be a precursor in the creation of novel anticancer agents. Its structure allows for the development of compounds that can interfere with cancer cell proliferation and survival .

Kinase Inhibition

Kinases are enzymes that play a crucial role in the signaling pathways of cells. Inhibitors that target specific kinases are valuable in treating diseases where these pathways are dysregulated. The thiophene compound can be used to develop kinase inhibitors, which have applications in treating conditions like cancer and autoimmune diseases .

Proteomics Research

This compound is specifically mentioned as a product for proteomics research. Proteomics involves the large-scale study of proteins, which are vital parts of living organisms and involved in virtually all cell functions. Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate can be used in the synthesis of peptides or in the modification of proteins for research purposes .

Material Science

Thiophene and its derivatives have applications in material science due to their conductive properties. They can be used in the development of organic semiconductors, which are essential for creating flexible electronic devices. The compound’s structure makes it suitable for incorporation into polymers that can conduct electricity .

properties

IUPAC Name

ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-3-14-9(13)6-4(2)5(7(10)12)8(11)15-6/h3,11H2,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAIJSWXQLXFRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate

CAS RN

438531-05-6
Record name ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate
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Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate

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